4-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline
Overview
Description
4-Bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a bromine atom attached to the benzene ring and a pyrazole moiety linked via a methyl bridge to the nitrogen atom of the aniline. The presence of both bromine and pyrazole groups imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline typically involves the following steps:
Bromination of Aniline: Aniline is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 4-bromoaniline.
Formation of Pyrazole Derivative: Separately, 1-methyl-1H-pyrazole is synthesized through the reaction of hydrazine with acetylacetone.
Coupling Reaction: The final step involves the coupling of 4-bromoaniline with the pyrazole derivative. This is achieved through a nucleophilic substitution reaction, where the pyrazole moiety is introduced to the brominated aniline under basic conditions, often using a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Oxidation Products: Oxidized forms of the pyrazole or aniline moieties.
Reduction Products: Reduced forms of the compound, potentially altering the pyrazole or aniline structure.
Scientific Research Applications
4-Bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline involves its interaction with specific molecular targets. The bromine and pyrazole groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
4-Bromoaniline: Shares the bromine-substituted benzene ring but lacks the pyrazole moiety.
1-Methyl-1H-pyrazole: Contains the pyrazole ring but lacks the brominated aniline structure.
4-Bromo-1-methyl-1H-pyrazole: Similar pyrazole structure but without the aniline linkage.
Uniqueness: 4-Bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline is unique due to the combination of the brominated aniline and pyrazole moieties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its individual components.
Properties
IUPAC Name |
4-bromo-N-[(1-methylpyrazol-4-yl)methyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-15-8-9(7-14-15)6-13-11-4-2-10(12)3-5-11/h2-5,7-8,13H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVABTBROFDZLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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